BenchChemオンラインストアへようこそ!

(3R)-3,4-Dihydro-5-methoxy-2H-1-Benzopyran-3-amine

Chiral Purity Enantiomeric Excess Stereochemical Integrity

As the stereospecific (R)-enantiomer (>99% ee) this is the mandatory chiral starting material for the clinical-stage 5-HT1A antagonist Robalzotan (NAD-299/AZD-7371). The (S)-enantiomer or racemate introduce unpredictable pharmacology and cannot substitute. The free amine handle enables N-alkylation, N-acylation, and reductive amination for rapid parallel SAR across multiple serotonergic chemotypes. A single procurement supports programs from Robalzotan scale-up to dual 5-HT1A/SERT inhibitor libraries. Optical rotation ([α]D = -10.5, c 1.0, MeOH) and high enantiomeric purity make it an ideal chiral reference standard for batch release testing.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 117444-30-1
Cat. No. B038978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3,4-Dihydro-5-methoxy-2H-1-Benzopyran-3-amine
CAS117444-30-1
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CC(CO2)N
InChIInChI=1S/C10H13NO2/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4,7H,5-6,11H2,1H3/t7-/m1/s1
InChIKeyUHODZRKJYJILTL-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3,4-Dihydro-5-methoxy-2H-1-Benzopyran-3-amine (CAS 117444-30-1): Procurement-Relevant Structural and Pharmacophoric Profile


(3R)-3,4-Dihydro-5-methoxy-2H-1-benzopyran-3-amine (CAS 117444-30-1; molecular formula C10H13NO2; molecular weight 179.22 g/mol) is a single-enantiomer, chiral primary amine belonging to the 3-aminochroman (3-amino-3,4-dihydro-2H-1-benzopyran) class [1]. It bears a methoxy substituent at the 5-position of the chroman ring, which is a critical pharmacophoric feature for recognition at the serotonin 5-HT1A receptor. The (R)-absolute configuration at the C-3 stereocenter is stereospecifically required for the downstream construction of potent, selective 5-HT1A ligands, most notably the clinical-stage antagonist Robalzotan (NAD-299 / AZD-7371), for which this compound serves as the key chiral intermediate [2]. Unlike the racemic mixture or the (S)-enantiomer, the (R)-form provides the requisite stereochemistry that ultimately dictates functional antagonism at the 5-HT1A receptor [3]. The free amine handle enables a broad range of N-alkylation, N-acylation, and reductive amination chemistries for rapid analog generation, positioning this building block as an essential procurement item for CNS medicinal chemistry programs targeting serotonergic pathways.

Why Generic 3-Amino-5-methoxychroman Cannot Replace the (R)-Enantiomer (CAS 117444-30-1) in CNS Lead Optimization


Generic substitution of the (R)-enantiomer with the racemic mixture (CAS 110927-03-2), the (S)-enantiomer (CAS 117422-50-1), or achiral 3-aminochroman analogs introduces stereochemistry-dependent variability that directly compromises downstream pharmacological outcomes. Within the 3-aminochroman pharmacophore class, the C-3 absolute configuration is a critical determinant of 5-HT1A receptor binding affinity, functional activity (agonist vs. antagonist), and selectivity against off-target serotonergic and dopaminergic sites [1]. Specifically, published structure-activity relationship (SAR) studies demonstrate that the (R)-configuration is necessary for potent 5-HT1A antagonism, while the (S)-enantiomer can exhibit reduced affinity or altered functional profiles at the same receptor [2]. Furthermore, the racemate introduces an unpredictable mixture of activities that can confound in vitro assay interpretation and in vivo pharmacological readouts. For programs aiming to generate Robalzotan or related N-cyclobutyl analogs, the (R)-enantiomer is not a preference but a strict structural requirement, as the chiral integrity of the C-3 amine directly propagates into the final drug substance [3].

(3R)-5-Methoxy-3-aminochroman (CAS 117444-30-1): Head-to-Head Quantitative Differentiation Evidence


Enantiomeric Purity and Optical Rotation: (R)-Enantiomer vs. (S)-Enantiomer vs. Racemate

The (R)-enantiomer (CAS 117444-30-1) can be obtained with an enantiomeric excess (ee) exceeding 99% when synthesized via the L-serine-derived asymmetric pathway, as confirmed by capillary electrophoresis using β-cyclodextrin as chiral selector [1]. The corresponding (S)-enantiomer (CAS 117422-50-1) similarly achieves >99% ee via the D-serine pathway [1]. In contrast, the racemic mixture (CAS 110927-03-2) provides 0% ee by definition, and commercially sourced 'chiral' material synthesized via non-asymmetric routes (e.g., biocatalytic kinetic resolution) may exhibit significantly lower optical purity, with reported ee values as low as 51% [2]. The optical rotation for the (R)-enantiomer is specified as [α]D = -10.5 (c 1.0, MeOH), while the (S)-enantiomer exhibits [α]D = +10.5 (c 1.0, MeOH) [1].

Chiral Purity Enantiomeric Excess Stereochemical Integrity

Synthetic Yield and Scalability: Asymmetric vs. Resolution-Based Routes

The asymmetric synthesis of (R)-5-methoxy-3-aminochroman from L-serine proceeds in 6–9 synthetic steps with an overall yield that can exceed 30% when optimized at laboratory scale (10–50 mmol) [1]. In contrast, the classical resolution of the racemate using L-tartaric acid, while effective for obtaining both enantiomers, introduces a 50% theoretical maximum yield penalty per enantiomer and requires additional resolution, recrystallization, and chiral HPLC quality control steps [2]. An alternative biocatalytic kinetic resolution route yields (R)-5-methoxy-3-aminochroman with only 51% ee, necessitating further chiral upgrading steps that erode mass recovery and add process complexity [2].

Synthetic Efficiency Process Chemistry Chiral Resolution

Downstream Pharmacological Consequence: (R)- vs. (S)-Configuration in 5-HT1A Functional Activity

In a series of 3-aminochroman derivatives with N-cyclobutyl substitution, the (R)-enantiomers exhibited potent 5-HT1A functional antagonism (IC50 values in the low nanomolar range in GTPγS binding assays), whereas the corresponding (S)-enantiomers displayed significantly reduced antagonist potency or even agonist-like activity at the same receptor [1]. Although the primary amine itself is not the final pharmacologically active entity, its stereochemical integrity dictates the stereochemistry of the elaborated N-substituted derivatives. For instance, the clinical candidate Robalzotan—synthesized exclusively from the (R)-enantiomer—demonstrates a Ki of 0.6 nM at the human 5-HT1A receptor and acts as a full antagonist [2].

5-HT1A Receptor Functional Antagonism Stereochemistry-Activity Relationship

Chemoselectivity Advantage of the Primary Amine Handle vs. Pre-Functionalized Analogs

The target compound (CAS 117444-30-1) presents a primary amine functional group, enabling direct and chemoselective N-alkylation, N-acylation, or reductive amination without the need for protecting group manipulations or de novo chiral amine synthesis [1]. In contrast, pre-functionalized analogs such as 5-methoxy-3-(di-n-propylamino)chroman (5-OMe-DPAC) lock the amine substitution pattern, limiting the accessible chemical space. The primary amine provides a versatile handle for parallel library synthesis: coupling with cyclobutyl groups yields Robalzotan precursors, while acylation generates melatonin receptor ligand series (e.g., N-chloroacetyl-3-amino-5-methoxychroman, ClaMCh) [2].

Medicinal Chemistry Building Block Versatility N-Functionalization

Priority Application Scenarios for (3R)-3,4-Dihydro-5-methoxy-2H-1-Benzopyran-3-amine (CAS 117444-30-1) Based on Quantitative Differentiation Evidence


Synthesis of Robalzotan (NAD-299) and Congeners: N-Cyclobutyl 5-HT1A Antagonists

The (R)-enantiomer is the mandatory chiral starting material for constructing Robalzotan, a potent and selective 5-HT1A antagonist (Ki = 0.6 nM) that reached Phase II clinical trials for depression and anxiety [1]. N-alkylation with cyclobutyl halides or reductive amination with cyclobutanone directly yields the key Robalzotan pharmacophore. The high enantiomeric purity (>99% ee) of the starting material is retained in the final API, satisfying ICH Q6A chiral identity requirements for clinical candidates [2].

Parallel Library Synthesis of 5-HT1A/SERT Dual-Target Ligands

The primary amine serves as a common intermediate for generating diverse N-substituted libraries evaluated for dual 5-HT1A affinity and serotonin transporter (SERT) inhibition. The stereochemistry at C-3 is critical for functional antagonism; the (R)-configuration consistently yields potent antagonists (IC50 < 10 nM), while the (S)-enantiomer is unsuitable for this profile [3]. A single procurement of the (R)-amine supports rapid analoging across multiple chemotypes (indole-, arylpiperazine-, and tetralin-linked variants).

Melatonin Receptor Ligand Discovery: N-Acyl-3-amino-5-methoxychroman Series

N-acylation of (R)-5-methoxy-3-aminochroman with chloroacetyl chloride yields N-chloroacetyl-3-amino-5-methoxychroman (ClaMCh), a full agonist at the Xenopus laevis melanophore melatonin receptor that produces complete pigment granule aggregation at sub-micromolar concentrations [4]. The chroman nucleus serves as a non-indolic melatonin bioisostere, and the methoxy group at C-5 is essential for receptor recognition. The (R)-configuration may confer stereoselective binding advantages in mammalian melatonin receptor subtypes (MT1/MT2), though direct comparative data remain limited.

Chiral Method Development and Reference Standard Qualification

The well-characterized optical rotation ([α]D = -10.5, c 1.0, MeOH) and high enantiomeric purity (>99% ee) make the (R)-enantiomer suitable as a chiral reference standard for HPLC and CE method development, as well as for qualifying the stereochemical purity of in-house synthesized batches of 3-aminochroman derivatives [2]. Its distinct retention time in β-cyclodextrin-mediated capillary electrophoresis provides a robust system suitability parameter for batch release testing.

Quote Request

Request a Quote for (3R)-3,4-Dihydro-5-methoxy-2H-1-Benzopyran-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.